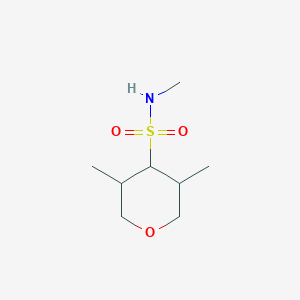
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,5-pentanediol, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydropyran derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antibiotics: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical drugs.
Mécanisme D'action
The mechanism of action of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
3-methyl-tetrahydropyran-4-one: Similar structure but lacks the sulfonamide group.
N-methyl-tetrahydro-2H-pyran-4-amine: Contains an amine group instead of a sulfonamide group.
Uniqueness: N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
N,3,5-trimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-6-4-12-5-7(2)8(6)13(10,11)9-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
KKPXXFNTAHSALS-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(C1S(=O)(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
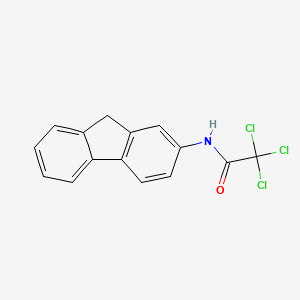
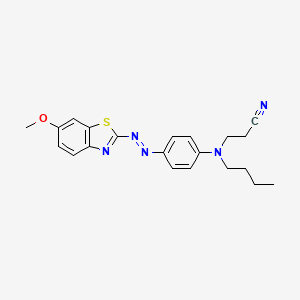
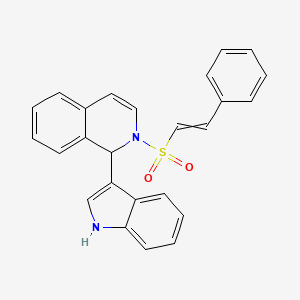
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)

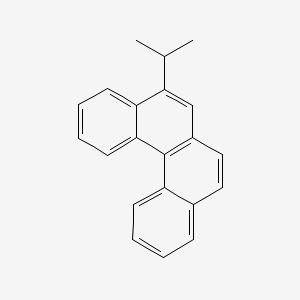
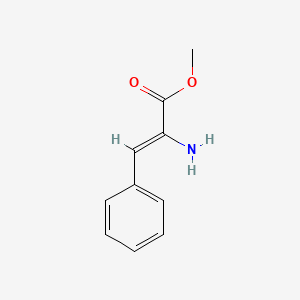
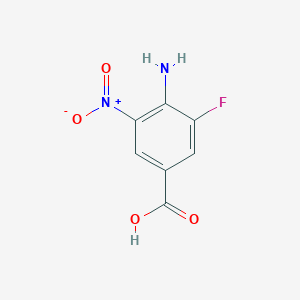

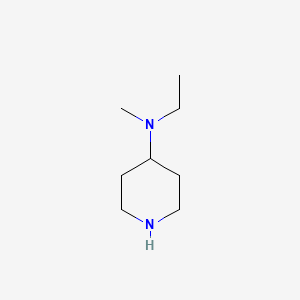
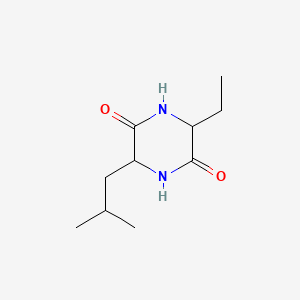
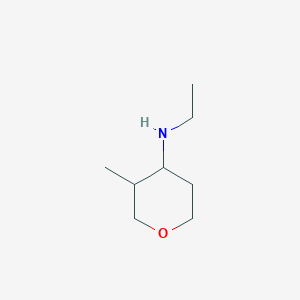
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
